2-cyano-3-(5-methyl-4-nitro-2-thienyl)-2-propenethioamide
Overview
Description
2-cyano-3-(5-methyl-4-nitro-2-thienyl)-2-propenethioamide, also known as MNT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MNT is a thioamide derivative that has been synthesized through different methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.
Scientific Research Applications
Cyanothioacetamide Derivatives in Synthesis
Cyanothioacetamide derivatives are polyfunctional reagents used in synthesizing activated alkenes, pyrans, thiopyrans, pyridines, thiophenes, and more. They offer a versatile starting point for nucleophilic reactions, including the Knoevenagel condensation and Michael reaction, enabling the synthesis of functionally diverse compounds (Dyachenko, Dyachenko, & Nenajdenko, 2018).
Organic Sensitizers for Solar Cell Applications
Organic sensitizers with cyanoacrylic acid groups, which are structurally similar to the compound , have been developed for solar cell applications. These sensitizers exhibit high conversion efficiencies when anchored onto TiO2 films, demonstrating the potential of cyanoacrylic acid derivatives in photovoltaic technology (Kim et al., 2006).
Photophysical Properties of Thiophene Derivatives
Polyfunctional thiophene derivatives, possibly similar to "2-cyano-3-(5-methyl-4-nitro-2-thienyl)-2-propenethioamide," have been synthesized and their photophysical properties studied. These compounds exhibit interesting optoelectronic properties due to intramolecular charge-transfer states, suggesting applications in optoelectronic devices (Lugovik, Eltyshev, Benassi, & Belskaya, 2017).
Electrochemical Polymerization and Functionalization
Electronically conducting organic copolymers have been synthesized from compounds including cyano and thiophene units. These materials show potential for use in electronic devices, highlighting the importance of cyano and thiophene derivatives in creating new electronic materials (Schweiger et al., 2000).
Conformational Polymorphism in Crystal Systems
A study on 5-methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile, a compound with structural similarities, reveals hexamorphic crystal polymorphism affecting its physical properties. This research underlines the significance of molecular conformation in determining the properties of solid-state materials (Yu et al., 2000).
properties
IUPAC Name |
(Z)-2-cyano-3-(5-methyl-4-nitrothiophen-2-yl)prop-2-enethioamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2S2/c1-5-8(12(13)14)3-7(16-5)2-6(4-10)9(11)15/h2-3H,1H3,(H2,11,15)/b6-2- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLVHRGNTUKLANO-KXFIGUGUSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(S1)C=C(C#N)C(=S)N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(S1)/C=C(/C#N)\C(=S)N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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